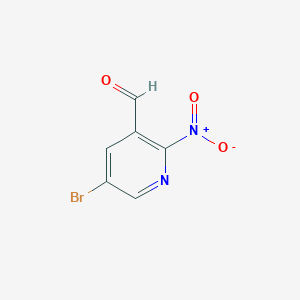
5-Bromo-2-nitronicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-nitronicotinaldehyde is a chemical compound with the molecular formula C6H3BrN2O3 It is a derivative of nicotinaldehyde, where the bromine and nitro groups are substituted at the 5 and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-nitronicotinaldehyde typically involves the nitration and bromination of nicotinaldehyde. One common method starts with 2-amino-5-bromopyridine as the starting material. The compound undergoes nitration using glacial acetic acid as the solvent and peracetic acid as the nitrating agent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar methods. The process involves multiple steps, including distillation, washing, alkali cleaning, filtration, drying, and recrystallization . These steps are optimized to minimize costs and environmental impact while ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-nitronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-bromo-2-aminonicotinaldehyde, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-nitronicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitronicotinaldehyde involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress . The bromine atom may also contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitrobenzaldehyde: Similar in structure but lacks the pyridine ring.
5-Bromo-2-iodopyrimidine: Contains both bromine and iodine atoms, used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-naphthol: A naphthalene derivative with bromine and hydroxyl groups.
Uniqueness
5-Bromo-2-nitronicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C6H3BrN2O3 |
|---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
5-bromo-2-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrN2O3/c7-5-1-4(3-10)6(8-2-5)9(11)12/h1-3H |
InChI Key |
PYGOXMPYKGSJFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


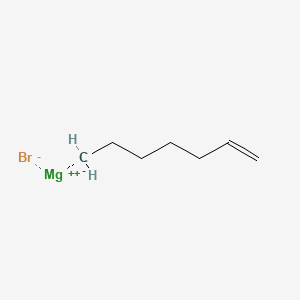
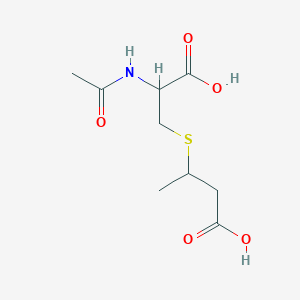
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![4-(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)butanoic acid](/img/structure/B13902333.png)
![(3R)-3-amino-3-[4-(fluoromethoxy)phenyl]propanoic acid](/img/structure/B13902334.png)
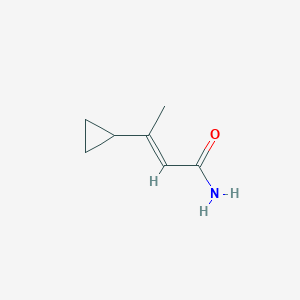
![[4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)
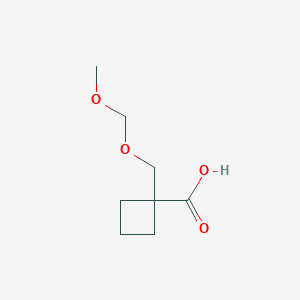
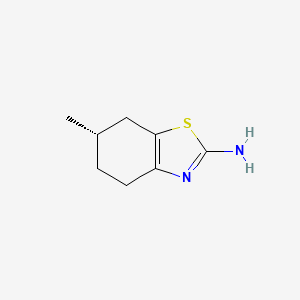
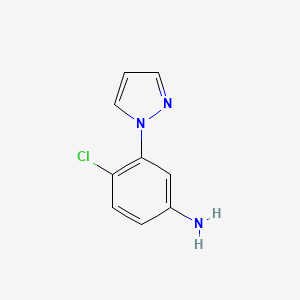
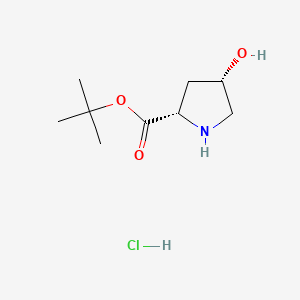
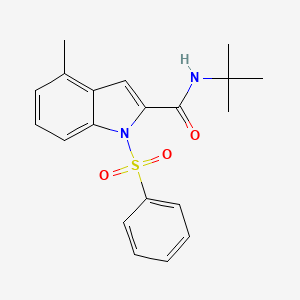
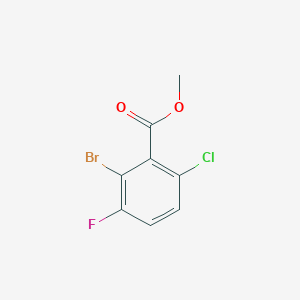
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)
